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Compound of Interest

Compound Name: Copper methionine

Cat. No.: B13647792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of copper-

methionine complexes, crucial for understanding their coordination chemistry, electronic

structure, and biological relevance. Methionine, an essential sulfur-containing amino acid, plays

a significant role in copper homeostasis and the function of various metalloproteins. The

interaction between copper ions and methionine residues is pivotal in processes ranging from

copper transport to the catalytic activity of enzymes. This document details the experimental

protocols for the primary spectroscopic techniques used to investigate these complexes and

presents key quantitative data for comparative analysis.

Synthesis of Copper-Methionine Complexes
A common copper-methionine complex studied is bis(L-methioninato)copper(II), [Cu(L-Met)₂].

Its synthesis is a foundational step for subsequent spectral analysis.

Experimental Protocol: Synthesis of bis(L-
methioninato)copper(II)
This protocol is adapted from the procedure described by Szabó-Plánka and Baran.[1]

Preparation of Sodium Methioninate: Dissolve 0.01 mol of L-methionine in 10 mL of a 0.1 N

NaOH solution. This deprotonates the amino acid to form the methioninate anion.
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Complexation: Slowly add 25 mL of a 0.2 M aqueous solution of copper(II) sulfate (CuSO₄)

to the sodium methioninate solution with continuous stirring.

Precipitation: A fine microcrystalline powder of [Cu(L-Met)₂] will precipitate immediately.

Isolation and Purification: Filter the precipitate and wash it several times with small portions

of distilled water to remove any unreacted starting materials and soluble byproducts.

Drying: Dry the final product in a desiccator over a suitable drying agent, such as P₄O₁₀.[1]

The resulting complex should be a grey-blue powder.[1]

Synthesis Workflow
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A simplified workflow for the synthesis of bis(L-methioninato)copper(II).

Spectroscopic Characterization Techniques
The synthesized copper-methionine complexes can be thoroughly characterized using a suite

of spectroscopic methods. Each technique provides unique insights into the electronic and

molecular structure of the complex.

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy is used to study the d-d electronic transitions of the Cu(II) ion, providing

information about the coordination geometry of the complex.

Sample Preparation: Prepare a solution of the copper-methionine complex in a suitable

solvent (e.g., deionized water). Concentrations are typically in the range of 10⁻³ to 10⁻⁵ M.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-1100 nm. Use a quartz cuvette with a 1 cm path length. A reference cuvette containing

only the solvent should be used to obtain a baseline.

Analysis: Identify the wavelength of maximum absorbance (λmax) for the d-d transitions,

which are typically broad and located in the visible region.

Complex λmax (nm) Solvent Reference

[Cu(L-Met)₂] ~620 Aqueous [1]

Cu(II)-Methionine 294
Aqueous (with Triton

X-100)

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the coordination sites of the methionine ligand to the

copper ion by observing shifts in the vibrational frequencies of functional groups (e.g., -NH₂, -

COO⁻).

Sample Preparation: A small amount of the powdered copper-methionine complex is placed

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal should be recorded first.

Analysis: Compare the spectrum of the complex with that of the free L-methionine ligand.

Pay close attention to the shifts in the asymmetric and symmetric stretching vibrations of the
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carboxylate (COO⁻) and amino (NH₂) groups to confirm their involvement in coordination.

Vibrational
Mode

L-Methionine
(cm⁻¹)

[Cu(L-Met)₂]
(cm⁻¹)

Assignment Reference

ν(NH₂) - 3326, 3260 N-H stretching [1]

νas(COO⁻) 1575 1613
Asymmetric

COO⁻ stretching
[1]

νs(COO⁻) 1415 1409
Symmetric

COO⁻ stretching
[1]

ν(Cu-N) - 459
Copper-Nitrogen

stretching
[1]

ν(Cu-O) - 315
Copper-Oxygen

stretching
[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or ESR) spectroscopy is a highly sensitive technique for studying paramagnetic species

like Cu(II) (d⁹ configuration). It provides detailed information about the coordination

environment, the nature of the metal-ligand bonds, and the symmetry of the complex.

Sample Preparation: Samples are typically prepared as frozen solutions (e.g., in a

water/glycerol mixture) to immobilize the complexes and observe anisotropic effects. The

concentration of the Cu(II) complex is usually in the range of 10 µM to 1 mM.

Instrumentation: An X-band (~9.5 GHz) or Q-band (~35 GHz) EPR spectrometer is

commonly used.

Data Acquisition: Spectra are recorded at cryogenic temperatures (e.g., 77 K, liquid

nitrogen). The instrument parameters (microwave power, modulation amplitude, and

frequency) should be optimized to avoid saturation and distortion of the signal.

Analysis: The EPR spectrum of a Cu(II) complex in a frozen solution is typically an axial or

rhombic powder pattern. The principal components of the g-tensor (g∥ and g⊥) and the

copper hyperfine coupling constants (A∥ and A⊥) are extracted from the spectrum. These
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parameters are sensitive to the geometry and the type of donor atoms coordinated to the

copper ion.

Complex g∥ g⊥
A∥ (10⁻⁴
cm⁻¹)

Geometry Reference

[Cu(L-Met)₂] 2.197 2.136 -
Square-

planar

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For

copper-methionine complexes, its application depends on the oxidation state of the copper ion.

Cu(II) complexes are paramagnetic, which leads to significant broadening of NMR signals,

often rendering them unobservable with standard high-resolution NMR.

Cu(I) complexes are diamagnetic (d¹⁰ configuration) and are therefore amenable to NMR

studies. NMR can provide valuable information on the coordination of methionine to Cu(I),

which is particularly relevant for understanding copper transport mechanisms.

Sample Preparation: Dissolve the Cu(I) complex (often a peptide containing methionine

residues) in a suitable deuterated solvent (e.g., D₂O with a buffer to control pH).

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to assign

the proton resonances.

Analysis: Changes in the chemical shifts of the methionine protons (especially the S-CH₃

and α-CH protons) upon binding to Cu(I) provide direct evidence of coordination. NOESY

spectra can provide distance constraints to build a structural model of the complex. It has

been shown that at certain pH values, Cu(I) binds to a methionine and a cysteine residue

rather than two cysteines in model peptides of copper metallochaperones.[2]

Detailed chemical shift data is highly dependent on the specific complex and experimental

conditions. However, a general observation is the change in chemical shifts of protons near the
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coordination site upon complexation.

Methionine in Biological Copper Transport
Methionine residues are critical in the transport of copper ions across cell membranes. The

human copper transporter 1 (hCTR1) is a key protein in this process, forming a trimeric channel

in the cell membrane. The pore of this channel is lined with methionine triads that act as a

"selectivity filter," offering soft sulfur ligands that favor the binding and transport of Cu(I) ions.

The process can be summarized as follows:

Copper Reduction: Extracellular Cu(II) is reduced to Cu(I) by cell-surface reductases.

Binding to hCTR1: Cu(I) binds to methionine and histidine-rich motifs in the extracellular

domain of hCTR1.

Translocation: The Cu(I) ion is passed through the methionine-lined pore of the hCTR1

channel.

Intracellular Transfer: Once inside the cell, Cu(I) is handed off to copper chaperones, such as

ATOX1, which then deliver it to target proteins in the trans-Golgi network.
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Copper(I) Transport via hCTR1
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A schematic of the role of methionine in the hCTR1-mediated copper transport pathway.
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Conclusion
The spectral analysis of copper-methionine complexes is a multifaceted field that combines

synthesis, a variety of spectroscopic techniques, and biological context. UV-Vis, FTIR, EPR,

and NMR spectroscopy each provide complementary pieces of information that, when

integrated, allow for a detailed understanding of the structure, bonding, and function of these

important coordination compounds. The protocols and data presented in this guide serve as a

valuable resource for researchers in chemistry, biology, and medicine who are investigating the

vital role of copper-methionine interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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